molecular formula C13H10IN3O2 B3919028 N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B3919028
M. Wt: 367.14 g/mol
InChI Key: TVHGNQRFXITFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide, also known as IBOPIM, is a chemical compound that has been widely studied in scientific research due to its potential applications in medicine.

Mechanism of Action

The exact mechanism of action of N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide may also interact with other molecular targets involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
Studies have shown that N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide can reduce inflammation and pain in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its relatively low toxicity and favorable pharmacokinetic profile. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experimental setups. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide.

Future Directions

Future research on N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide could focus on its potential applications in the treatment of pain and inflammation-related disorders, as well as its use as a radiotracer in PET imaging studies. Additional studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide, as well as its potential side effects and long-term safety.

Scientific Research Applications

N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation-related disorders. N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide has also been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHGNQRFXITFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-iodophenyl)carbonyl]oxy}pyridine-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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